

# physical properties of 4-Bromo-7-chloroquinazoline

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## Compound of Interest

Compound Name: 4-Bromo-7-chloroquinazoline

Cat. No.: B15249360

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## Technical Guide: 4-Bromo-7-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-Bromo-7-chloroquinazoline**. It includes a summary of its physical and chemical characteristics, detailed experimental protocols for the determination of key physical properties, and a general workflow for its synthesis and purification. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

## Core Physical and Chemical Properties

**4-Bromo-7-chloroquinazoline** is a halogenated quinazoline derivative. Halogenated quinazolines are important intermediates in the synthesis of a variety of biologically active compounds. The physical properties of **4-Bromo-7-chloroquinazoline** are crucial for its handling, characterization, and use in further chemical synthesis.

Table 1: Physical Properties of **4-Bromo-7-chloroquinazoline**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub>	[1]
Molecular Weight	243.49 g/mol	[1]
Melting Point	101-103 °C	
Boiling Point	331.3 ± 22.0 °C (Predicted)	
Density	1.673 g/cm <sup>3</sup>	
Appearance	Solid (Form not specified)	General knowledge
Solubility	Soluble in Chloroform, DMSO, Methanol	

Table 2: Spectroscopic Data Summary (Predicted/Typical for similar structures)

While specific experimental spectra for **4-Bromo-7-chloroquinazoline** are not readily available in the searched literature, the following table outlines the expected regions for key spectroscopic signals based on the analysis of similar quinazoline derivatives and general principles of spectroscopy.[2][3][4][5]

Spectroscopy	Expected Chemical Shifts / Peaks
$^1\text{H}$ NMR	Aromatic protons would likely appear in the $\delta$ 7.5-9.0 ppm range. The exact shifts and coupling constants would depend on the electronic environment created by the bromine and chlorine substituents.
$^{13}\text{C}$ NMR	Aromatic carbons are expected in the $\delta$ 120-160 ppm range. Carbons attached to nitrogen will be further downfield. Quaternary carbons, including those attached to the halogens, will also be in this region. <a href="#">[3]</a> <a href="#">[4]</a>
Infrared (IR)	Characteristic peaks for C=N stretching are expected around 1620-1550 $\text{cm}^{-1}$ . Aromatic C-H stretching vibrations would be observed above 3000 $\text{cm}^{-1}$ . The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region below 1000 $\text{cm}^{-1}$ . <a href="#">[2]</a> <a href="#">[5]</a>
Mass Spectrometry	The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions.

## Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of quinazoline derivatives, adapted from general laboratory procedures.

### Determination of Melting Point

Objective: To determine the melting point range of a solid crystalline sample of **4-Bromo-7-chloroquinazoline**. A sharp melting range is indicative of high purity.

Materials:

- Sample of **4-Bromo-7-chloroquinazoline**
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

#### Procedure:

- Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 80-85 °C).
  - Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Record the temperature at which the entire sample has melted (the end of the melting range).
- Reporting: Report the result as a melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

## Determination of Qualitative Solubility

Objective: To determine the solubility of **4-Bromo-7-chloroquinazoline** in various solvents.

#### Materials:

- Sample of **4-Bromo-7-chloroquinazoline**
- Test tubes
- Vortex mixer or stirring rod
- A selection of solvents (e.g., water, ethanol, methanol, chloroform, dimethyl sulfoxide (DMSO))

#### Procedure:

- **Sample Preparation:** Place approximately 10-20 mg of the compound into a clean, dry test tube.
- **Solvent Addition:** Add 1 mL of the chosen solvent to the test tube.
- **Mixing:** Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least one minute.
- **Observation:** Observe the mixture.
  - **Soluble:** The solid completely dissolves, and the solution is clear.
  - **Partially Soluble:** Some of the solid dissolves, but a noticeable amount remains undissolved.
  - **Insoluble:** The solid does not appear to dissolve.
- **Reporting:** Record the solubility of the compound in each of the tested solvents.

## General Synthesis and Recrystallization of a Quinazoline Derivative

**Objective:** To provide a general workflow for the synthesis of a 4-chloroquinazoline derivative followed by purification via recrystallization. A common route involves the chlorination of a quinazolinone precursor.<sup>[6][7]</sup>

#### Materials:

- Appropriate quinazolinone precursor
- Thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus oxychloride ( $\text{POCl}_3$ )
- Anhydrous solvent (e.g., toluene, dioxane)
- Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
- Reaction flask with reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (Büchner funnel)

#### Procedure:

##### Part A: Synthesis (Chlorination)

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the quinazolinone precursor in an excess of thionyl chloride or a solution of phosphorus oxychloride in an inert solvent.
- Add a catalytic amount of dimethylformamide (DMF) if necessary.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess chlorinating agent under reduced pressure.
- Cautiously quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
- Collect the crude product by vacuum filtration, wash with cold water, and air dry.

#### Part B: Purification (Recrystallization)

- Dissolve the crude product in a minimum amount of a suitable hot recrystallization solvent.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot-filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.

## Visualizations

The following diagrams illustrate a typical experimental workflow.



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Caption: General workflow for the synthesis and purification of a 4-chloroquinazoline derivative.



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Caption: Workflow for the determination of a melting point.

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